2-(Methylamino)pyrimidine-4-carboxylic acid
CAS No.: 89691-96-3
Cat. No.: VC2807499
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89691-96-3 |
|---|---|
| Molecular Formula | C6H7N3O2 |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | 2-(methylamino)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H7N3O2/c1-7-6-8-3-2-4(9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9) |
| Standard InChI Key | REZJFCWBBASRPA-UHFFFAOYSA-N |
| SMILES | CNC1=NC=CC(=N1)C(=O)O |
| Canonical SMILES | CNC1=NC=CC(=N1)C(=O)O |
Introduction
Chemical Structure and Properties
2-(Methylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative with a distinctive structural arrangement. While specific data on this exact compound is limited in the provided search results, we can extrapolate information from closely related compounds such as 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid, which has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol.
Basic Structural Features
The compound consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The distinctive functional groups include:
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A methylamino (-NHCH3) group at position 2
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A carboxylic acid (-COOH) group at position 4
The presence of these functional groups creates a compound with both electron-donating (methylamino) and electron-withdrawing (carboxylic acid) characteristics, which significantly influences its chemical behavior and reactivity.
Physical and Chemical Properties
Based on the properties of similar pyrimidine derivatives, 2-(Methylamino)pyrimidine-4-carboxylic acid is expected to exhibit the following properties:
| Property | Description |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Solubility | Moderately soluble in polar organic solvents; limited solubility in water |
| Acidity | Moderately acidic due to the carboxylic acid group |
| Basicity | Weakly basic due to the presence of nitrogen atoms in the pyrimidine ring and the methylamino group |
| Chemical Reactivity | Capable of participating in various reactions including esterification, amidation, and salt formation |
The reactivity of this compound is influenced by the electron-donating nature of the methylamino group and the electron-withdrawing characteristics of the carboxylic acid group, creating a balanced electronic distribution that affects its behavior in different chemical environments.
Synthesis Methods
The synthesis of 2-(Methylamino)pyrimidine-4-carboxylic acid can be approached through several methodologies, drawing from established pyrimidine synthesis routes.
Minisci Reaction Adaptation
The Minisci homolytic alkoxycarbonylation reaction described for 5-halopyrimidine-4-carboxylic acid esters provides a potential strategy that could be adapted for our target compound . This approach offers high regioselectivity for introducing the carboxylic acid moiety at the desired position of the pyrimidine ring.
For the synthesis of similar pyrimidine derivatives, the following general procedures have been employed:
Amine Substitution (General Procedure A)
This involves reacting a halogenated pyrimidine with an appropriate amine (in this case, methylamine) in n-BuOH with DiPEA as a base, typically heated to 160°C in a microwave reactor or at 120°C in an oil bath .
Amide Formation (General Procedure D)
For compounds requiring amide formation, an acid chloride generated from the corresponding carboxylic acid can be reacted with appropriate amines at controlled temperatures .
Pharmacological Applications
2-(Methylamino)pyrimidine-4-carboxylic acid and its derivatives exhibit promising pharmacological activities that make them attractive candidates for drug development.
Anti-inflammatory Activity
Similar pyrimidine derivatives have demonstrated significant anti-inflammatory properties. For instance, derivatives of 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid have shown anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs.
NAPE-PLD Inhibition
Structure-activity relationship studies of pyrimidine-4-carboxamides have revealed their potential as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . This suggests that derivatives of 2-(Methylamino)pyrimidine-4-carboxylic acid might exhibit similar biological activities, particularly if modified to form carboxamides.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing the pharmacological properties of 2-(Methylamino)pyrimidine-4-carboxylic acid derivatives.
Key Structure-Activity Correlations
The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns. Based on studies of similar compounds, the following structure-activity relationships can be postulated:
| Structural Feature | Impact on Activity |
|---|---|
| Methylamino group at position 2 | Enhances binding to specific biological targets; contributes to anti-inflammatory activity |
| Carboxylic acid at position 4 | Provides a site for derivatization; critical for certain biological interactions |
| Pyrimidine core | Serves as a scaffold that can interact with various biological targets |
Functional Group Modifications
Modifications to the basic structure can significantly alter the compound's biological activity profile:
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Esterification of the carboxylic acid group can improve lipophilicity and cell penetration
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Conversion to carboxamides may enhance binding to specific protein targets
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Introduction of additional substituents on the pyrimidine ring can fine-tune receptor interactions
| Consideration | Details |
|---|---|
| Synthetic Accessibility | Efficient and scalable synthesis routes are essential for commercial development |
| Drug-like Properties | Optimization of solubility, permeability, and metabolic stability |
| Toxicity Profile | Assessment of potential adverse effects and structure modifications to mitigate risks |
| Formulation Strategy | Development of appropriate drug delivery systems based on physicochemical properties |
Current Research Trends
Recent research has focused on developing more selective and potent derivatives of pyrimidine-4-carboxylic acids with enhanced pharmacokinetic profiles. Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of NAPE-PLD represent one such area of active investigation .
Analytical Characterization
The characterization of 2-(Methylamino)pyrimidine-4-carboxylic acid typically involves various analytical techniques to confirm its structure and purity.
Spectroscopic Analysis
Based on characterization methods used for similar compounds, the following spectroscopic techniques would be relevant:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structure confirmation
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Mass Spectrometry: For molecular weight determination and fragmentation pattern analysis
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Infrared Spectroscopy: To identify functional groups, particularly the carboxylic acid and amino moieties
Chromatographic Methods
Chromatographic techniques commonly employed include:
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High-Performance Liquid Chromatography (HPLC): For purity assessment
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives
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Thin-Layer Chromatography (TLC): For reaction monitoring and initial purity checks
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